molecular formula C19H21NO B1331471 1,3-Dimethyl-2,6-diphenylpiperidin-4-one CAS No. 5554-58-5

1,3-Dimethyl-2,6-diphenylpiperidin-4-one

Cat. No. B1331471
CAS RN: 5554-58-5
M. Wt: 279.4 g/mol
InChI Key: DZCQBSKDIIAQHT-UHFFFAOYSA-N
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Description

The compound of interest, 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, is a piperidine derivative with a specific arrangement of methyl and phenyl groups on the piperidine ring. Piperidine derivatives are known for their diverse chemical properties and biological activities, which make them of interest in various fields of chemistry and pharmacology .

Synthesis Analysis

The synthesis of related piperidin-4-one derivatives often involves the condensation of ketones with aldehydes and ammonium acetate. For instance, the synthesis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one was achieved by condensing 4-hydroxy-3-methyl-2-butanone with benzaldehyde and ammonium acetate . Similarly, 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives were obtained by condensation of 2,6-dimethyl cyclohexanone with ammonium acetate and substituted aromatic aldehydes . These methods highlight the versatility of condensation reactions in synthesizing piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidin-4-one derivatives is often characterized by spectroscopic techniques such as IR, mass spectrometry, and NMR. For example, NMR spectral data indicate that N-acylpiperidin-4-ones prefer to exist in a distorted boat conformation with a coplanar orientation of the N-C=O moiety . Crystallographic studies of 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one derivatives revealed that the piperidine ring adopts a chair conformation . These studies provide insights into the preferred conformations and stereochemistry of these compounds.

Chemical Reactions Analysis

The reactivity of piperidin-4-one derivatives can lead to the formation of various by-products during chemical reactions. For instance, during the synthesis of amphetamine via the APAAN to P2P/Leuckart route, an impurity product, 4,6-dimethyl-3,5-diphenylpyridin-2-one, was identified as a potential route-specific by-product . This highlights the importance of understanding the chemical reactions and potential impurities that can arise during the synthesis of related compounds.

Physical and Chemical Properties Analysis

Piperidin-4-one derivatives exhibit a range of physical and chemical properties. The crystal structures of these compounds often feature intermolecular hydrogen bonds, such as O-H...O and N-H...O, which can influence their solid-state properties . The stereochemistry of these molecules, such as the presence of diastereoisomers and enantiomers, can significantly affect their biological activities, as seen in the case of 3-(3,4-dimethylphenyl)-1-propylpiperidine, where the R enantiomer showed higher affinity for D4 dopaminergic receptors . Additionally, the physical properties such as phase transitions and vibrations can be studied using techniques like differential scanning calorimetry and neutron backscattering .

Scientific Research Applications

Antibacterial Properties

1,3-Dimethyl-2,6-diphenylpiperidin-4-one has been explored for its antibacterial properties. A study synthesized N-acyl derivatives of this compound, showing significant antibacterial activity, indicating potential use in developing new antibacterial agents (Ponnuswamy et al., 2016).

Computational Studies and Molecular Properties

Computational studies, such as Density Functional Theory (DFT), have been applied to variants of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. These studies provide insights into molecular geometry, electronic properties, and Non-Linear Optical (NLO) characteristics, which are crucial for understanding the behavior of this molecule in various applications (2019).

Stereochemistry and Biological Studies

Detailed stereochemical investigations have been conducted on 1,3-Dimethyl-2,6-diphenylpiperidin-4-one and its derivatives, which include crystal structure analysis and Hirshfeld surface analysis. These studies contribute to understanding the conformation and potential biological applications of these compounds, such as antimicrobial activities (Anand et al., 2019).

Corrosion Inhibition

Studies have explored the use of derivatives of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one as corrosion inhibitors, particularly for metals like copper in acidic environments. This application is significant in industrial processes where corrosion prevention is crucial (Sankarapapavinasam et al., 1991).

Molecular Conformation Studies

Further research has focused on the conformation of these compounds using techniques like NMR spectroscopy. Understanding the preferred conformations and stereochemical dynamics of these molecules is essential in designing drugs and other functional materials (Vijayalakshmi et al., 2006).

Green Synthesis Approaches

Recent advancements include exploring green synthesis methods for derivatives of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. Using environmentally friendly solvents for synthesis aligns with sustainable chemistry practices (Hemalatha & Ilangeswaran, 2020).

properties

IUPAC Name

1,3-dimethyl-2,6-diphenylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-18(21)13-17(15-9-5-3-6-10-15)20(2)19(14)16-11-7-4-8-12-16/h3-12,14,17,19H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCQBSKDIIAQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300876, DTXSID101283000
Record name 1,3-dimethyl-2,6-diphenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-2,6-diphenyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2,6-diphenylpiperidin-4-one

CAS RN

5554-58-5, 5315-29-7
Record name 1,3-Dimethyl-2,6-diphenyl-4-piperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5554-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC139645
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-2,6-diphenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-2,6-diphenyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
PS Anand, A Sethukumar, CU Kumar… - Chemical Data …, 2019 - Elsevier
3-Dimethyl-2,6-diphenylpiperidin-4-one N(4′)-cyclohexylsemicarbazone (DDPCS) has been synthesized and characterized by IR, 1 H NMR and 13 C NMR spectral analysis. IR and …
Number of citations: 3 www.sciencedirect.com
R Sivakumar, V Thanikachalam - Bioorganic & medicinal chemistry …, 2013 - Elsevier
Synthesis of some novel biologically active piperidin-4-one oxime carbonates from 1-methyl-3alkyl-2,6-diphenylpiperidin-4-one oximes and substituted chloroformates was carried out …
Number of citations: 10 www.sciencedirect.com
B Raghuvarman, R Sivakumar… - … Section E: Structure …, 2014 - scripts.iucr.org
The title piperidine derivative, C26H26N2O3, has an E conformation about the N=C bond. The piperidine ring has a chair conformation and its mean plane is almost perpendicular to …
Number of citations: 1 scripts.iucr.org
P Nithya, VR Hathwar, T Maiyalagan… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title moleclue, C19H21NO, the 4-piperidone ring adopts a chair conformation in which the two benzene rings and the methyl group attached to C atoms all have equatorial …
Number of citations: 3 scripts.iucr.org
C Ramalingan, YT Park, S Kabilan - European journal of medicinal …, 2006 - Elsevier
In a wide search program toward new and efficient antimicrobial agents, a series of substituted piperidin-4-one oxime ethers (5a–5k) was synthesized and tested for their in vitro …
Number of citations: 81 www.sciencedirect.com
AK Pandey, VK Singh, AK Sharma, SN Tiwari… - Romanian Journal of …, 2023 - rjb.ro
The piperidine put deep attention to research due to their pharmacological activity and hence drug designing. The derivatives of piperidine have important activities against cancers and …
Number of citations: 2 www.rjb.ro
G Velraj, S Soundharam, C Sridevi - Journal of molecular structure, 2014 - Elsevier
The optimized molecular struture,vibrational wavenumbers, atomic charges, molecular electrostatic potential, NBO, electronic properties, NLO, 1 H NMR and 13 C NMR chemical shifts …
Number of citations: 40 www.sciencedirect.com
T Mohandas, P Sakthivel, C Udhayakumar… - Recent Trends in …, 2017 - Springer
The title compound crystallizes with three molecules and this compound. The structure was solved by SHELXS and it was refined by SHELXL. This compound adopts triclinic crystal …
Number of citations: 1 link.springer.com
T Mohandas, MV Pillai, T Vidhyasagar… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C22H26N2O3, the piperidine ring exhibits a chair conformation. The phenyl rings attached to the piperidine at the 2- and 6-positions have axial orientations. …
Number of citations: 8 scripts.iucr.org
P Parthiban, M Rani, S Kabilan - Monatshefte für Chemie-Chemical …, 2009 - Springer
A series of variously substituted N-methylpiperidin-4-one-O-benzyloximes were synthesized by three different methods. Among them, the direct conversion of 2,6-diarylpiperidin-4-ones …
Number of citations: 10 link.springer.com

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